Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl-
Description
Properties
CAS No. |
70766-52-8 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
2,4-ditert-butyl-3,6-dimethylphenol |
InChI |
InChI=1S/C16H26O/c1-10-9-12(15(3,4)5)11(2)13(14(10)17)16(6,7)8/h9,17H,1-8H3 |
InChI Key |
OMJSSPXSNTYUNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C(C)(C)C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- primarily involves the alkylation of phenol derivatives with bulky alkyl groups such as tert-butyl and methyl substituents at specific positions on the aromatic ring.
Alkylation with Isobutylene:
One common synthetic approach is the alkylation of phenol with isobutylene (2-methylpropene) in the presence of an acid catalyst, often a Lewis acid or a solid acid catalyst. This reaction introduces the 1,1-dimethylethyl (tert-butyl) groups selectively at the 2 and 4 positions of the phenol ring. The reaction is typically carried out under controlled temperature and pressure to optimize selectivity and yield.Methylation of Phenol:
The methyl groups at the 3 and 6 positions are introduced either by direct methylation of the phenol ring using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions or by starting from appropriately substituted phenol precursors already bearing methyl groups.Reaction Vessels and Conditions:
Industrially, these reactions are performed in stirred tank reactors or packed columns equipped for efficient mixing and heat control. The use of continuous flow reactors has been reported to enhance reaction efficiency and product purity.
Industrial Production Methods
Industrial-scale production of Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- follows optimized alkylation and methylation procedures:
Continuous Flow Alkylation:
The phenol feedstock is passed continuously through a reactor where isobutylene is introduced, often via a packed column to ensure intimate mixing. Acid catalysts such as aluminum chloride or solid acid resins catalyze the alkylation. Temperature, pressure, and reactant ratios are finely controlled to maximize yield and minimize by-products.Purification:
Post-reaction, the mixture undergoes separation steps including distillation and crystallization to isolate the target compound with high purity. Chromatographic techniques may be employed for further refinement when necessary.Scale-up Considerations:
The process parameters such as catalyst loading, residence time, and solvent choice are adjusted to maintain consistent product quality at large scale.
Data Table: Summary of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Alkylation | Phenol + Isobutylene, acid catalyst (e.g., AlCl3), controlled temp/pressure | Introduction of tert-butyl groups at 2,4-positions |
| 2 | Methylation | Methylating agent (methyl iodide or dimethyl sulfate), base (e.g., NaOH) | Methyl groups introduced at 3,6-positions |
| 3 | Purification | Distillation, crystallization, chromatography | Isolation of high-purity Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- |
| 4 | Industrial Scale-up | Continuous flow reactors, packed columns | Optimized yield, minimized by-products |
Research Findings and Mechanistic Insights
Reaction Mechanism
Alkylation Mechanism:
The acid catalyst protonates isobutylene to form a tertiary carbocation, which then electrophilically attacks the phenol ring preferentially at the ortho and para positions relative to the hydroxyl group. Steric hindrance from existing substituents directs substitution to the 2 and 4 positions.Methylation Mechanism:
Under basic conditions, the phenolic oxygen is deprotonated, increasing the electron density on the ring and facilitating nucleophilic substitution by methylating agents at the 3 and 6 positions.
Yield and Efficiency
- Yields of alkylation can reach approximately 80% or higher with optimized temperature, pressure, and catalyst loading.
- Methylation reactions are generally high-yielding and selective under standard conditions.
- Continuous flow processes improve reproducibility and reduce side reactions.
Comparative Analysis with Related Compounds
| Compound Name | Substitution Pattern | Preparation Complexity | Industrial Use |
|---|---|---|---|
| Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- | tert-Butyl groups at 2,4; methyl at 3,6 | Moderate | Antioxidant, stabilizer in polymers |
| Phenol, 2,4-di-tert-butylphenol | tert-Butyl groups at 2,4 only | Simpler | Precursor for phosphite antioxidants |
| Phenol, 2,6-di-tert-butyl-4-methylphenol | tert-Butyl at 2,6; methyl at 4 | Similar | Antioxidant in petroleum products |
This compound's unique substitution pattern imparts enhanced steric hindrance and stability compared to simpler analogs, making it particularly valuable in demanding applications.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Industrial Applications
1. Antioxidant in Polymers and Plastics
- Functionality: This compound is widely utilized as an antioxidant in the stabilization of polymers and plastics. It helps to prevent oxidative degradation during processing and storage.
- Case Study: Research has shown that the addition of phenolic antioxidants significantly enhances the thermal stability of polyolefins. For example, studies indicated that incorporating 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- into polyethylene formulations improved resistance to thermal oxidation and prolonged material lifespan .
2. Food Industry
- Use as a Preservative: The compound is also used in food packaging materials due to its antioxidant properties, which help extend shelf life by preventing rancidity.
- Research Insight: A study highlighted that phenolic compounds like 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- can inhibit lipid peroxidation in food products, thereby maintaining quality and safety .
Biological Activities
1. Antimicrobial Properties
- Mechanism: The compound exhibits antimicrobial activity against various bacterial strains and fungi. Its mechanism involves disrupting microbial cell membranes.
- Evidence: A comprehensive review found that 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- demonstrated significant toxicity against several pathogens while being produced by various organisms as a secondary metabolite .
2. Phytochemical Applications
- Natural Sources: This phenol is found in essential oils from plants such as Corymbia citriodora and Chamaemelum nobile. Its presence contributes to the biological activity of these extracts.
- Bioactivity Studies: Investigations into the bioactivity of plant extracts containing this compound have shown promising results in antioxidant assays and potential therapeutic applications against oxidative stress-related diseases .
Summary of Research Findings
Mechanism of Action
The mechanism by which Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. In antioxidant applications, it scavenges free radicals and prevents oxidative damage to cells and tissues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Isomers
Several phenolic derivatives with tert-butyl substituents have been reported. Key compounds and their structural distinctions include:
Bioactivity Comparison
Antimicrobial Activity
- Target Compound : Exhibits moderate antimicrobial activity, likely due to reduced hydroxyl availability from tert-butyl groups .
- Phenol, 2,4-bis(1,1-dimethylethyl)- (without methyl groups): Shows stronger antimicrobial effects, as fewer substituents may allow better membrane penetration .
- Indole-containing phenols (e.g., 1H-indole derivatives): Higher activity due to electron-donating substituents enhancing reactivity .
Antioxidant Capacity
Physicochemical Properties
- Retention Time (GC-MS): The target compound elutes at 18.33 min , whereas Phenol, 3,5-bis(1,1-dimethylethyl)- elutes at 15.24 min , indicating differences in volatility/polarity.
- Stability : Bulky substituents in the target compound enhance thermal stability but reduce solubility in aqueous media .
Q & A
Basic: How is Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- identified and characterized in complex matrices?
Methodological Answer:
Identification relies on a multi-technique approach:
- GC-MS : Retention time (Rt ≈ 17.954–18.33 min) and spectral matching with NIST library databases confirm molecular identity .
- HPLC : Single peak analysis (e.g., Rt = 2.510) with high purity (peak area ≥ 188,768) ensures isolation from impurities .
- FTIR : Functional group validation via C-H stretching (2924.09 cm⁻¹), benzene ring vibrations (1550.77 cm⁻¹), and tertiary alcohol bands (1377.17 cm⁻¹) .
- Column Chromatography : Fractionation (e.g., ethyl acetate:hexane eluents) isolates bioactive fractions for downstream analysis .
Basic: What are the primary bioactivities of Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl-?
Methodological Answer:
Key bioactivities include:
- Antibacterial Activity : Inhibits Salmonella typhimurium at concentrations isolated via ethyl acetate:hexane fractions .
- Antifungal Activity : Demonstrated through molecular docking studies targeting fungal enzymes (e.g., ergosterol biosynthesis pathways) .
- Autotoxicity : Mediates endocidal regulation in producing organisms, suppressing competing microbial growth .
Advanced: How can researchers resolve discrepancies in bioactivity data across studies?
Methodological Answer:
Discrepancies arise due to:
- Purity Variations : Validate compound purity via HPLC (>95% peak area) and GC-MS (NIST library match ≥90%) to exclude co-eluting impurities .
- Experimental Design : Standardize bioassays (e.g., MIC protocols, solvent controls) to reduce variability .
- Matrix Effects : Use LC-MS/MS to quantify compound stability in different matrices (e.g., soil, microbial cultures) .
Advanced: What is the role of this compound in microbial gene regulation and secondary metabolism?
Methodological Answer:
- Gene Cluster Association : Linked to polyketide synthase (PKS) pathways in fungal sexual reproduction; deletion mutants (e.g., pks8-4) show altered metabolite profiles (e.g., pentanoic acid ester derivatives) .
- Transcriptomic Analysis : RNA-seq of producing organisms reveals upregulation of stress-response genes under compound exposure .
Advanced: What techniques are used to study its molecular interactions and stability?
Methodological Answer:
- Molecular Docking : Predict binding affinities to targets like fungal CYP51 (lanosterol 14α-demethylase) using AutoDock Vina .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >263°C) under inert atmospheres .
- Photostability Studies : UV-Vis spectroscopy monitors degradation under simulated sunlight (λ = 254–365 nm) .
Basic: What are the optimal synthesis and purification strategies for this compound?
Methodological Answer:
- Synthesis : Alkylation of phenol with isobutylene under acid catalysis (e.g., H₂SO₄), yielding 2,4-di-tert-butyl derivatives .
- Purification : Sequential column chromatography (silica gel, hexane:ethyl acetate gradients) followed by recrystallization in methanol .
Advanced: How do structural analogs of this compound differ in bioactivity?
Methodological Answer:
- Analog Synthesis : Introduce substituents (e.g., azo groups, nitro groups) via electrophilic substitution; assess via LC-MS and bioassays .
- Bioactivity Trends : Nitro-substituted analogs (e.g., 2,4-bis(tert-butyl)-6-nitroazobenzene) exhibit enhanced antifungal activity but reduced solubility .
Basic: What analytical challenges arise in quantifying this compound in environmental samples?
Methodological Answer:
- Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from soil/water samples .
- Quantification Limits : GC-ECD achieves detection limits of 0.1 ppb in water; LC-HRMS improves specificity in complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
